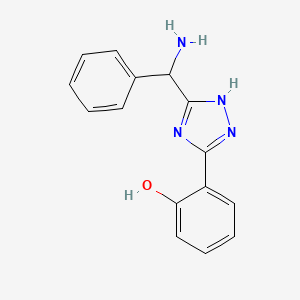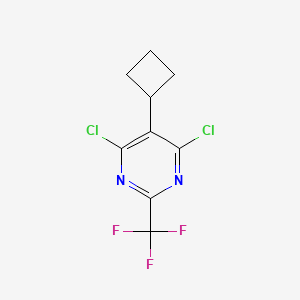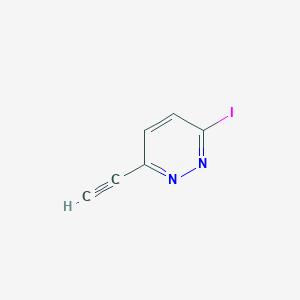
cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate: is a heterocyclic compound with the molecular formula C14H23NO6 and a molecular weight of 301.34 g/mol . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and three carboxylate groups attached to the ring . It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate typically involves the reaction of tert-butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques . The process involves multiple steps, including the protection and deprotection of functional groups, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is used as a building block for the synthesis of more complex molecules . It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity . It is used in the design and synthesis of new drugs and bioactive molecules .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials . It serves as an intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways . The azetidine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
Comparison with Similar Compounds
- cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate
- 1-tert-butyl 2,4-diethyl (2R,4S)-azetidine-1,2,4-tricarboxylate
Uniqueness: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties . The presence of three carboxylate groups and the tert-butyl and diethyl substituents make it a versatile compound for various applications .
Properties
Molecular Formula |
C14H23NO6 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O,4-O-diethyl (2S,4R)-azetidine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15(9)13(18)21-14(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+ |
InChI Key |
HWUJJICITUTJRX-AOOOYVTPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](N1C(=O)OC(C)(C)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CC(N1C(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)
![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)
![4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine](/img/structure/B11789808.png)







![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)

